alpha-apo-Oxytetracycline alpha-apo-Oxytetracycline Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
α-apo-oxytetracycline (oxytetracycline related compound D) is an oxytetracycline metabolite which forms most readily in acidic and basic media rather than relatively neutral environments.
Brand Name: Vulcanchem
CAS No.: 18695-01-7
VCID: VC0030337
InChI: InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)20(32-22(12)31)13-15(24(2)3)17(27)14(21(23)30)19(29)18(13)28/h4-6,13,15,18,20,25-28H,1-3H3,(H2,23,30)/t13-,15-,18-,20-/m0/s1
SMILES: CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O
Molecular Formula: C22H22N2O8
Molecular Weight: 442.4 g/mol

alpha-apo-Oxytetracycline

CAS No.: 18695-01-7

Cat. No.: VC0030337

Molecular Formula: C22H22N2O8

Molecular Weight: 442.4 g/mol

* For research use only. Not for human or veterinary use.

alpha-apo-Oxytetracycline - 18695-01-7

Specification

Description Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
α-apo-oxytetracycline (oxytetracycline related compound D) is an oxytetracycline metabolite which forms most readily in acidic and basic media rather than relatively neutral environments.
CAS No. 18695-01-7
Molecular Formula C22H22N2O8
Molecular Weight 442.4 g/mol
IUPAC Name (3S,4S,5S)-4-[(1R)-4,5-dihydroxy-9-methyl-3-oxo-1H-benzo[f][2]benzofuran-1-yl]-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohexene-1-carboxamide
Standard InChI InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)20(32-22(12)31)13-15(24(2)3)17(27)14(21(23)30)19(29)18(13)28/h4-6,13,15,18,20,25-28H,1-3H3,(H2,23,30)/t13-,15-,18-,20-/m0/s1
Standard InChI Key DRKMHDAKULCOKQ-MLZJRGSSSA-N
Isomeric SMILES CC1=C2C=CC=C(C2=C(C3=C1[C@H](OC3=O)[C@H]4[C@@H](C(=C(C(=O)[C@H]4O)C(=O)N)O)N(C)C)O)O
SMILES CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O
Canonical SMILES CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O

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